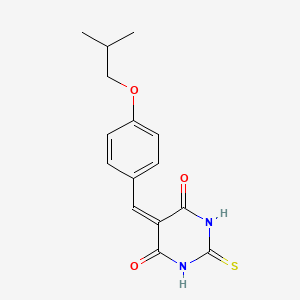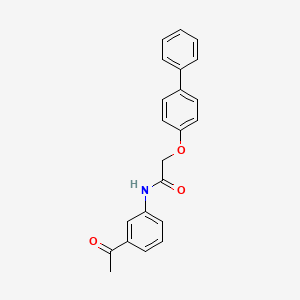
5-(4-isobutoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those similar to 5-(4-isobutoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, typically involves multistep chemical reactions that ensure the introduction of various functional groups to the pyrimidine core. For instance, compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines are synthesized through routes that might be applicable to the preparation of 6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidines, indicating a general methodology for synthesizing such complex molecules (Grivsky et al., 1980).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a pyrimidine ring, which can be functionalized with various substituents, influencing the compound's chemical behavior and reactivity. For example, the structure and stability of pyrimidine derivatives can be studied through DFT methods and spectroscopic techniques, providing insights into their molecular conformation and electronic properties (Barakat et al., 2015).
Chemical Reactions and Properties
Pyrimidine derivatives participate in a wide range of chemical reactions, which can be influenced by the nature of the substituents on the pyrimidine core. The reactivity of such compounds can be explored through various synthetic approaches, leading to the formation of novel pyrimidine-containing molecules with diverse chemical properties (Brahmachari & Nayek, 2017).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These properties can be influenced by the molecular structure and the presence of specific functional groups on the pyrimidine ring. Studies on compounds like 4,6-diamino-5-(4-methylbenzylidene)pyrimidin-2(5H)-one provide valuable data on the physical characteristics of such molecules (Lobo et al., 2010).
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents and Molecular Modeling
Pyrimidine derivatives have been developed as antibacterial agents, with studies detailing synthetic routes to various analogues. For instance, research on 2,4-diamino-5-benzylpyrimidines and their analogues has shown their potential as antibacterial agents through molecular modeling and synthesis strategies that enhance their activity against specific bacterial targets (A. Stuart et al., 1983). This application is crucial for developing new antibiotics in response to rising antibiotic resistance.
Nonlinear Optical Materials
The nonlinear optical (NLO) properties of pyrimidine derivatives, such as styryl dyes, have been explored for potential device applications. Research demonstrates that certain pyrimidine derivatives exhibit significant NLO behavior suitable for optical power limiting and other photonic applications, driven by phenomena like two-photon absorption (S. Shettigar et al., 2009). This area is of particular interest for developing new materials for optical communication and computing.
Corrosion Inhibition
Pyrimidinone derivatives have been investigated for their role as corrosion inhibitors, offering protection for metals against degradation in aggressive environments. Studies indicate that specific pyrimidine derivatives can effectively inhibit corrosion of carbon steel in acidic mediums, showcasing their potential as eco-friendly and efficient corrosion inhibitors (Y. Abdallah et al., 2018). Such applications are valuable for industries seeking to enhance the longevity and reliability of metal components.
Antiviral and Antitumor Activities
The antiviral and antitumor potential of pyrimidine derivatives has been extensively studied, with several compounds showing promise against various cancer cell lines and viruses, including HIV-1. This research underscores the versatility of pyrimidine derivatives in medicinal chemistry, where modifications to the pyrimidine core can lead to potent biological activities (A. Mai et al., 1995). The development of such compounds could contribute significantly to therapeutic strategies against cancer and viral infections.
Eigenschaften
IUPAC Name |
5-[[4-(2-methylpropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-9(2)8-20-11-5-3-10(4-6-11)7-12-13(18)16-15(21)17-14(12)19/h3-7,9H,8H2,1-2H3,(H2,16,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTJKJVJECKUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5603922.png)

![3,5,9-trimethyl-2-(4-methylbenzoyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5603938.png)
![4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5603946.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5603953.png)

![2-(2,4-difluorophenoxy)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B5603966.png)
![3-{(3R*,4S*)-1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propanoic acid](/img/structure/B5603970.png)


![N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5603996.png)
![5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2-furamide](/img/structure/B5603999.png)
![4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5604003.png)
